2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid 2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid 2-(1,3-benzothiazol-2-ylamino)-4-(methylthio)butanoic acid is a methionine derivative.
Brand Name: Vulcanchem
CAS No.: 436810-97-8
VCID: VC1979510
InChI: InChI=1S/C12H14N2O2S2/c1-17-7-6-9(11(15)16)14-12-13-8-4-2-3-5-10(8)18-12/h2-5,9H,6-7H2,1H3,(H,13,14)(H,15,16)
SMILES: CSCCC(C(=O)O)NC1=NC2=CC=CC=C2S1
Molecular Formula: C12H14N2O2S2
Molecular Weight: 282.4 g/mol

2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid

CAS No.: 436810-97-8

Cat. No.: VC1979510

Molecular Formula: C12H14N2O2S2

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid - 436810-97-8

Specification

CAS No. 436810-97-8
Molecular Formula C12H14N2O2S2
Molecular Weight 282.4 g/mol
IUPAC Name 2-(1,3-benzothiazol-2-ylamino)-4-methylsulfanylbutanoic acid
Standard InChI InChI=1S/C12H14N2O2S2/c1-17-7-6-9(11(15)16)14-12-13-8-4-2-3-5-10(8)18-12/h2-5,9H,6-7H2,1H3,(H,13,14)(H,15,16)
Standard InChI Key WQBVDLYLCFPUNZ-UHFFFAOYSA-N
SMILES CSCCC(C(=O)O)NC1=NC2=CC=CC=C2S1
Canonical SMILES CSCCC(C(=O)O)NC1=NC2=CC=CC=C2S1

Introduction

2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid is a synthetic organic compound belonging to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic aromatic compounds known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific structure of this compound incorporates a benzothiazole moiety linked to an amino acid-like backbone, which provides potential for diverse pharmacological applications.

Structural Features

The chemical structure of 2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid includes:

  • A benzothiazole ring system, which is a fused aromatic ring containing sulfur and nitrogen.

  • An amino group attached to the benzothiazole at the second position.

  • A butyric acid chain with a methylsulfanyl (–SCH3) substituent at the fourth position.

This unique arrangement contributes to the compound's chemical reactivity and biological activity.

Synthesis

The synthesis of 2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid typically involves:

  • Formation of Benzothiazole Core: The benzothiazole ring is synthesized via cyclization reactions involving ortho-amino thiophenols and carbonyl compounds.

  • Functionalization: The amino group at position 2 is reacted with precursors like methylsulfanyl-substituted butyric acids or their derivatives under controlled conditions.

  • Purification: Techniques such as recrystallization or chromatography are employed to isolate the final product.

Biological Activities

Benzothiazole derivatives, including compounds structurally similar to 2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid, exhibit several pharmacological activities:

  • Anticancer Properties:

    • Benzothiazoles have demonstrated selective cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

    • Modifications at the benzothiazole nucleus enhance activity against specific targets like non-small cell lung cancer cells.

  • Antimicrobial Activity:

    • Compounds with sulfur-containing side chains show significant inhibition against bacterial strains such as E. coli and S. aureus .

    • The methylsulfanyl group may enhance lipophilicity and membrane permeability.

  • Anti-inflammatory Effects:

    • Benzothiazoles reduce inflammation by modulating cytokine levels (e.g., IL-6, TNF-α) and inhibiting enzymes like cyclooxygenase .

  • Neurological Applications:

    • Benzothiazole derivatives are explored as monoamine oxidase inhibitors (MAO-B) for treating neurodegenerative disorders like Parkinson’s disease .

Mechanistic Insights

The biological activity of 2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid is attributed to its ability to interact with key enzymes and receptors:

  • Enzyme Inhibition:

    • The compound may act as an inhibitor of enzymes such as MAO-B or cholinesterases, contributing to its neuroprotective effects.

  • Receptor Binding:

    • Its structural features allow binding to specific receptor sites, influencing signal transduction pathways.

Potential Applications

Given its structural characteristics and biological activities, this compound holds promise in:

  • Cancer Therapy: As a lead molecule for designing anticancer agents targeting specific pathways.

  • Antimicrobial Agents: For combating drug-resistant bacterial strains.

  • Neuroprotective Drugs: In the treatment of Alzheimer’s disease and depression.

Limitations and Future Directions

  • Toxicity Studies: Comprehensive evaluation of cytotoxicity in non-cancerous cells is needed.

  • Pharmacokinetics: Studies on absorption, distribution, metabolism, and excretion (ADME) are essential for drug development.

  • Structural Optimization: Modifications can enhance potency and selectivity for specific targets.

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